BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectral Analysis of 1-Cyclohexyl-2-buten-1-ol:
A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-Cyclohexyl-2-buten-1-ol

Cat. No.: B1144606

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the organic
compound 1-Cyclohexyl-2-buten-1-ol. The document presents available spectroscopic data
from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry
(MS), offering insights into the molecular structure and functional groups of the compound.
Detailed experimental protocols for these analytical techniques are also provided, along with a
visual representation of the general workflow for spectral data acquisition and analysis.

Spectral Data Summary

The following sections present the available and predicted spectral data for 1-Cyclohexyl-2-
buten-1-ol (Molecular Formula: C10H180, Molecular Weight: 154.25 g/mol ).[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for 1-Cyclohexyl-2-buten-1-ol is not readily available in the public
domain. Therefore, the following tables present predicted *H and *3C NMR spectral data. These
predictions are based on computational algorithms and should be used as a reference guide
for the analysis of experimentally obtained spectra.

Table 1: Predicted *H NMR Spectral Data for 1-Cyclohexyl-2-buten-1-ol
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Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

~5.6-5.8 m 1H =CH-

~5.4-5.6 m 1H =CH-

~4.0-4.2 m 1H CH-OH

~1.9-2.1 m 1H Cyclohexyl-CH

~1.6-1.8 m 5H Cyclohexyl-CH2

~1.0-1.4 m 6H Cyclohexyl-CH:z

~1.7 d 3H CHs

~1.5-2.5 brs 1H OH

Table 2: Predicted 3C NMR Spectral Data for 1-Cyclohexyl-2-buten-1-ol

Chemical Shift (ppm) Assignment
~135 =CH-

~125 =CH-

~75 CH-OH

~43 Cyclohexyl-CH
~29 Cyclohexyl-CH:z
~26 Cyclohexyl-CH:z
~25 Cyclohexyl-CH:z
~17 CHs

Infrared (IR) Spectroscopy

The following table summarizes the significant peaks observed in the gas-phase infrared

spectrum of 1-Cyclohexyl-2-buten-1-ol, as provided by the NIST/EPA Gas-Phase Infrared

© 2025 BenchChem. All rights reserved.

2/7 Tech Support


https://www.benchchem.com/product/b1144606?utm_src=pdf-body
https://www.benchchem.com/product/b1144606?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1144606?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Database.[2]

Table 3: Infrared (IR) Spectral Data for 1-Cyclohexyl-2-buten-1-ol

Wavenumber (cm~12) Intensity Assignment
~3400-3500 Broad O-H stretch (alcohol)
~3020 Medium =C-H stretch (alkene)
~2920, 2850 Strong C-H stretch (alkane)
~1670 Weak C=C stretch (alkene)
~1050 Strong C-O stretch (alcohol)
~970 Medium =C-H bend (trans alkene)

Mass Spectrometry (MS)

The mass spectrometry data reveals the fragmentation pattern of 1-Cyclohexyl-2-buten-1-ol

under electron ionization. The data is sourced from the NIST Mass Spectrometry Data Center.

Table 4: Mass Spectrometry (MS) Data for 1-Cyclohexyl-2-buten-1-ol

miz Relative Intensity (%) Possible Fragment
154 5 [M]* (Molecular lon)
136 20 [M-H20]*

97 60 [C7H13]*

81 100 [CeHo]*

71 85 [CsH11]*

55 95 [CaH7]*

43 70 [C3H7]*

Experimental Protocols
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The following are generalized experimental protocols for the acquisition of NMR, IR, and MS

spectra of organic compounds like 1-Cyclohexyl-2-buten-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL
of a deuterated solvent (e.g., CDCls, DMSO-ds). The choice of solvent depends on the
solubility of the compound and the desired spectral window.

Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane
(TMS), to the solution to provide a reference point (O ppm) for the chemical shifts.

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
Instrumentation: Place the NMR tube in the spectrometer's probe.

Acquisition: Acquire the *H and 3C NMR spectra using appropriate pulse sequences and
acquisition parameters. For tH NMR, a standard single-pulse experiment is typically used.
For 13C NMR, a proton-decoupled experiment is common to simplify the spectrum to single
lines for each unique carbon atom.

Processing: Process the raw data by applying Fourier transformation, phase correction, and
baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Liquid): For a liquid sample, a thin film can be prepared by placing a
drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Sample Preparation (Solid): If the compound is a solid, a KBr pellet can be made by grinding
a small amount of the sample with dry KBr powder and pressing the mixture into a
translucent disk. Alternatively, a mull can be prepared by grinding the solid with a mulling
agent (e.g., Nujol) to form a paste, which is then spread between salt plates.

Instrumentation: Place the sample holder in the beam path of the IR spectrometer.

Background Spectrum: Record a background spectrum of the empty sample holder (or the
salt plates and mulling agent) to subtract from the sample spectrum.
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o Sample Spectrum: Record the IR spectrum of the sample.

o Data Analysis: The resulting spectrum shows the percentage of transmitted light versus the
wavenumber of the radiation. Absorption bands are then identified and correlated with
specific functional groups.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
For volatile compounds, this is often done via a gas chromatograph (GC-MS) or by direct
injection.

« lonization: The sample molecules are ionized, typically using a high-energy electron beam
(Electron lonization - El). This process often causes the molecules to fragment.

o Mass Analysis: The resulting ions (the molecular ion and various fragments) are accelerated
and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a
quadrupole or a time-of-flight analyzer).

» Detection: A detector records the abundance of each ion at a specific m/z value.

o Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion
abundance versus m/z.

Workflow for Spectral Data Analysis

The following diagram illustrates the general workflow from sample preparation to structural
elucidation using a combination of spectroscopic techniques.
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Spectral Data Acquisition and Analysis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectral Analysis of 1-Cyclohexyl-2-buten-1-ol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1144606#spectral-data-of-1-cyclohexyl-2-buten-1-ol-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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